(2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be implemented to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology
Chalcones, including (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, have been studied for their potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Research has shown that chalcones can act as inhibitors of enzymes and receptors, making them potential candidates for drug development.
Industry
In the material science field, chalcones are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The biological activity of (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets such as enzymes, receptors, and DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(4-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- (2E)-3-(2,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Uniqueness
Compared to other chalcones, (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one may exhibit unique biological activities due to the presence of the dichlorophenyl and biphenyl groups. These structural features can influence the compound’s reactivity, binding affinity, and overall biological profile.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2O/c22-19-12-10-17(20(23)14-19)11-13-21(24)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFSHQVBVLQLB-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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